2-chloro-N-(2,5-difluorophenyl)propanamide
Description
Overview of Amide Functionality in Contemporary Organic Synthesis
The amide bond is one of the most fundamental and stable functional groups in organic chemistry and biochemistry, famously forming the backbone of peptides and proteins. libretexts.org Its stability arises from the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond.
In contemporary organic synthesis, the formation of amide bonds is a cornerstone reaction. numberanalytics.com Common methods for amide synthesis include the reaction of a carboxylic acid or its derivative (such as an acyl chloride or anhydride) with an amine. chemistrysteps.com While the direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures to overcome the initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To achieve milder reaction conditions, a variety of coupling reagents have been developed to activate the carboxylic acid. numberanalytics.com
N-substituted amides are valuable intermediates in organic synthesis. The nature of the N-substituent can influence the reactivity of the amide itself and can be a key determinant of the properties of the final product. These compounds serve as building blocks for a wide range of more complex molecules, including pharmaceuticals and agrochemicals.
The Role of Halogenation in Modulating Molecular Properties and Reactivity
In the context of aromatic compounds like anilides, halogenation of the aromatic ring can have several profound effects:
Electronic Effects: Halogens are electron-withdrawing through the inductive effect, which can decrease the electron density of the aromatic ring. numberanalytics.com This generally deactivates the ring towards electrophilic substitution. numberanalytics.com
Steric Effects: The size of the halogen atom can introduce steric hindrance, influencing the conformation of the molecule and its ability to interact with other molecules. numberanalytics.com
Lipophilicity: The introduction of halogens, particularly fluorine, can increase the lipophilicity of a molecule. This is a critical parameter in drug design as it affects membrane permeability and distribution within biological systems. researchgate.net
Metabolic Stability: The carbon-halogen bond, especially the carbon-fluorine bond, is very strong. Introducing halogens at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and half-life of a compound. researchgate.net
Contextualization of 2-chloro-N-(2,5-difluorophenyl)propanamide within Amide Chemistry and Fluorinated Organic Compounds
This compound is a molecule that embodies the characteristics of both N-substituted propanamides and halogenated anilides. Its structure features a propanamide core, N-substituted with a 2,5-difluorophenyl group, and a chlorine atom at the alpha-position of the propanoyl moiety.
This compound is of particular interest within the realm of fluorinated organic compounds. The presence of two fluorine atoms on the phenyl ring is expected to significantly influence its electronic properties and reactivity. Fluorinated aromatics are known for their unique characteristics, including enhanced thermal and chemical stability. nih.gov The difluoro-substitution pattern can also create specific intermolecular interactions, such as halogen bonding, which can be important in crystal engineering and molecular recognition.
Furthermore, the α-chloro substituent on the propanamide chain introduces a reactive site. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule. This makes this compound a potentially valuable synthetic intermediate for the construction of more complex molecular architectures. nih.gov
The combination of the stable, fluorinated aromatic ring and the reactive α-chloro amide functionality positions this compound as a subject of interest for researchers in synthetic methodology, medicinal chemistry, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,5-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOIIOIZHDLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of specific nuclei. For 2-chloro-N-(2,5-difluorophenyl)propanamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. Based on the structure of this compound, five distinct proton signals are expected: one for the amide proton (N-H), one for the methine proton (CH), one for the methyl protons (CH₃), and three for the aromatic protons.
The amide proton (N-H) is expected to appear as a broad singlet, typically in the downfield region of the spectrum (δ 8.0-9.5 ppm), due to quadrupole broadening and chemical exchange.
The methine proton (α-CH) , being adjacent to an electronegative chlorine atom and the carbonyl group, would be deshielded and is predicted to appear as a quartet (due to coupling with the three methyl protons) in the range of δ 4.5-5.0 ppm.
The methyl protons (CH₃) are expected to appear as a doublet (due to coupling with the single methine proton) in a more upfield region, likely around δ 1.7-2.0 ppm.
The three aromatic protons on the 2,5-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. Their predicted chemical shifts would be in the aromatic region (δ 7.0-8.5 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| N-H | 8.0 - 9.5 | broad singlet | 1H |
| Ar-H | 7.0 - 8.5 | multiplet | 1H |
| Ar-H | 7.0 - 8.5 | multiplet | 1H |
| Ar-H | 7.0 - 8.5 | multiplet | 1H |
| α-CH | 4.5 - 5.0 | quartet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For this compound, nine distinct carbon signals are anticipated in the proton-decoupled spectrum.
The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. docbrown.info
The aromatic carbons will appear between δ 110-160 ppm. The carbons directly bonded to fluorine (C-F) will show large one-bond coupling constants (¹JCF) and their chemical shifts will be significantly influenced by the fluorine atoms. The other aromatic carbons will also be affected, leading to a complex pattern in this region.
The methine carbon (α-C) , bonded to chlorine, is expected in the range of δ 50-60 ppm.
The methyl carbon (CH₃) will be the most upfield signal, predicted to be around δ 20-25 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 175 |
| Ar-C (C-F) | 145 - 160 |
| Ar-C (C-F) | 145 - 160 |
| Ar-C (C-N) | 130 - 140 |
| Ar-C | 110 - 125 |
| Ar-C | 110 - 125 |
| Ar-C | 110 - 125 |
| α-C | 50 - 60 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il Since the two fluorine atoms in this compound are in different chemical environments, two distinct signals are expected. The chemical shifts of fluorine atoms on an aromatic ring typically appear in a range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edu These signals would likely appear as complex multiplets due to coupling with each other (⁴JFF) and with the neighboring aromatic protons (³JHF and ⁴JHF).
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| F-2 | -110 to -140 | multiplet |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the connectivity of the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu A key expected cross-peak would be between the methine proton (α-CH) and the methyl protons (CH₃), confirming the 2-chloropropanamide fragment. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It would definitively link the predicted proton signals for the methine and methyl groups to their corresponding carbon signals. The aromatic proton signals would also be correlated to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com Key correlations would be expected from the amide proton (N-H) to the carbonyl carbon and the aromatic carbon at the point of attachment. The methyl protons would show a correlation to the carbonyl carbon, and the methine proton would correlate with the carbonyl carbon, further confirming the propanamide structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. thermofisher.com For this compound (C₉H₈ClF₂NO), the exact mass can be calculated. This technique would be able to confirm the elemental composition with a high degree of certainty, distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and its fragments, with an M+2 peak approximately one-third the intensity of the M+ peak.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) in Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for confirming the identity and assessing the purity of this compound. This high-sensitivity method couples the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. nih.gov
In a typical analysis, a solution of the compound is injected into an LC system, where it passes through a column that separates it from any impurities, starting materials, or byproducts. The separated components then enter the mass spectrometer. For this compound (molar mass: 219.62 g/mol ), electrospray ionization (ESI) in positive ion mode would likely be used. This would generate the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 220.63. The high resolution of modern mass spectrometers allows for precise mass determination, confirming the elemental composition.
Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to fragment the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint, unequivocally identifying the compound and distinguishing it from isomers. azerbaijanmedicaljournal.net This technique is crucial for monitoring the synthesis process, identifying potential process-related impurities, and ensuring the final product meets stringent purity requirements. azerbaijanmedicaljournal.netresearchgate.net
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value | Description |
| Molecular Formula | C₉H₈ClF₂NO | --- |
| Molecular Weight | 219.62 g/mol | --- |
| Ionization Mode | ESI Positive | Electrospray Ionization |
| Primary Ion (Adduct) | [M+H]⁺ | Protonated Molecule |
| Expected m/z | ~220.63 | Mass-to-charge ratio of the primary ion |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. biomedscidirect.comucdavis.edu The spectrum provides a unique molecular "fingerprint" characterized by absorption bands indicative of specific bonds within the molecule.
Key expected absorptions for this compound include:
N-H Stretching: A sharp to moderately broad band is anticipated in the region of 3300-3100 cm⁻¹, characteristic of the N-H bond in a secondary amide.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanamide moiety will appear in the 3000-2850 cm⁻¹ range. libretexts.org
C=O Stretching (Amide I Band): A strong, sharp absorption band between 1700 cm⁻¹ and 1650 cm⁻¹ is a hallmark of the carbonyl group in the amide linkage. libretexts.org
N-H Bending (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears as a strong absorption around 1550-1510 cm⁻¹.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the difluorophenyl ring.
C-F Stretching: Strong absorption bands associated with the carbon-fluorine bonds are typically found in the 1250-1000 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, generally between 800 cm⁻¹ and 600 cm⁻¹. libretexts.org
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group / Vibration | Intensity |
| 3300 - 3100 | N-H Stretch (Amide) | Medium |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak |
| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium-Weak |
| 1700 - 1650 | C=O Stretch (Amide I) | Strong |
| 1550 - 1510 | N-H Bend (Amide II) | Strong |
| 1600 - 1450 | C=C Stretch (Aromatic) | Medium-Variable |
| 1250 - 1000 | C-F Stretch | Strong |
| 800 - 600 | C-Cl Stretch | Medium-Strong |
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a bond. northwestern.edu While FT-IR is sensitive to polar bonds like C=O, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds.
For this compound, Raman spectroscopy would be particularly useful for characterizing:
Aromatic Ring Vibrations: The symmetric stretching vibrations of the difluorophenyl ring are expected to produce strong and sharp signals in the Raman spectrum, providing clear information about the substitution pattern.
C-Cl and C-F Bonds: While C-F bonds are visible in IR, both C-Cl and C-F stretching vibrations can also be observed in the Raman spectrum, offering complementary data.
Carbonyl Group: The C=O stretching vibration (Amide I) is also Raman active, although it is typically less intense than in the IR spectrum. mdpi.com Its position can provide insights into hydrogen bonding and the solid-state environment. mdpi.com
Comparing the FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, a detailed analysis can be inferred from the closely related structure of 2-chloro-N-(p-tolyl)propanamide. nih.govnih.gov
Based on this analogue, this compound is expected to crystallize in a common space group, such as the orthorhombic Pbca. nih.gov The analysis would reveal key intramolecular parameters, including precise bond lengths, bond angles, and torsion angles that define the molecule's conformation. The amide group is expected to be largely planar, but the phenyl ring would likely be twisted relative to this plane. For the analogue 2-chloro-N-(p-tolyl)propanamide, the C-N-C-C torsion angle of the acetamide (B32628) moiety is nearly planar at approximately 179°, while the aryl ring is twisted out of the amide plane with a torsion angle of about 45°. nih.gov Similar conformational features are anticipated for this compound.
Table 3: Predicted Crystallographic and Key Molecular Parameters (based on analogue data)
| Parameter | Predicted Value/System | Source of Prediction |
| Crystal System | Orthorhombic | Analogue: 2-chloro-N-(p-tolyl)propanamide nih.gov |
| Space Group | Pbca | Analogue: 2-chloro-N-(p-tolyl)propanamide nih.gov |
| C=O Bond Length | ~1.22 Å | Analogue: 2-chloro-N-(p-tolyl)propanamide nih.gov |
| Amide N-C Bond Length | ~1.34 Å | Analogue: 2-chloro-N-(p-tolyl)propanamide nih.gov |
| Aryl-Amide Torsion Angle | ~45° | Analogue: 2-chloro-N-(p-tolyl)propanamide nih.gov |
N-H···O Hydrogen Bonding: The most significant intermolecular interaction is predicted to be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (O=C) of an adjacent molecule (acceptor). This type of interaction typically forms infinite chains or tapes, linking the molecules head-to-tail and is a dominant feature in the crystal packing of similar amides. nih.govnih.govnih.gov
Other Weak Interactions: Additional C-H···O and C-H···π interactions are also likely to be present, further stabilizing the crystal lattice. nih.govias.ac.in The difluorophenyl rings may engage in π-π stacking, although this can be influenced by the steric hindrance and electronic effects of the fluorine substituents.
These combined interactions dictate the macroscopic properties of the crystalline material, including its melting point and solubility.
Table 4: Predicted Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Hydrogen Bond | N-H (Amide) | O=C (Amide) | Formation of primary structural motifs (e.g., chains) nih.gov |
| Halogen Bond | C-Cl | O=C (Amide) | Links primary motifs into a 3D network nih.gov |
| Weak Hydrogen Bond | C-H (Aliphatic/Aromatic) | O=C / Phenyl Ring (π) | Lattice stabilization nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. This method measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions occurring, which are influenced by the nature of the chemical bonds and functional groups present.
For an organic molecule such as this compound, the primary chromophores—the parts of the molecule that absorb light—are the phenyl ring and the amide functional group. The electronic transitions are typically of the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) types. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as one of the lone pairs on the oxygen or nitrogen atoms of the amide group, to a π* antibonding orbital. These transitions are typically of lower intensity.
In the case of this compound, the presence of the difluorophenyl ring is expected to influence the absorption maxima. The fluorine atoms, being electron-withdrawing groups, can cause a shift in the absorption wavelengths (a hypsochromic or blue shift, or a bathochromic or red shift) compared to an unsubstituted phenyl ring. The amide group itself also exhibits characteristic absorptions.
A detailed analysis of the UV-Vis spectrum of this compound would allow for the identification of its principal absorption bands. By determining the wavelength of maximum absorbance (λmax) for each band and calculating the corresponding molar absorptivity (ε), a quantitative understanding of the electronic transitions can be achieved. The molar absorptivity is a measure of how strongly the compound absorbs light at a particular wavelength and can be determined using the Beer-Lambert law.
Hypothetical UV-Vis Absorption Data for this compound
| Absorption Band | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Electronic Transition |
| Band 1 | ~200-220 | High | π → π* (Phenyl Ring) |
| Band 2 | ~240-260 | Moderate | π → π* (Amide Group) |
| Band 3 | ~270-290 | Low | n → π* (Amide Group) |
Note: The data in this table is hypothetical and serves as an example of how UV-Vis data for this compound would be presented. Actual values must be determined experimentally.
Computational and Theoretical Investigations of 2 Chloro N 2,5 Difluorophenyl Propanamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)
Quantum chemical calculations are instrumental in understanding the molecular structure and electronic properties of compounds like 2-chloro-N-(2,5-difluorophenyl)propanamide. Methods such as Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, and ab initio methods are commonly employed for their balance of accuracy and computational cost. researchgate.netresearchgate.net These calculations provide insights into the molecule's behavior at an atomic level. For related molecules, DFT calculations have been successfully used to determine optimized geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net
The optimization of the molecular geometry of this compound would be performed to find the lowest energy conformation of the molecule. This process involves calculating bond lengths, bond angles, and dihedral (torsion) angles that define the three-dimensional structure of the compound. For similar N-phenylacetamide derivatives, studies show that the amide functional group typically adopts a nearly planar, trans conformation. nih.gov However, the orientation of the difluorophenyl ring relative to the amide plane is a key conformational feature. The planarity is influenced by intramolecular interactions, such as hydrogen bonds, and steric hindrance from the substituents. nih.gov
Computational studies on analogous compounds have shown good agreement between bond lengths and angles calculated via DFT methods and those determined experimentally through X-ray crystallography. researchgate.netnih.gov It would be expected that the calculated geometry for this compound would reveal the precise spatial arrangement of the chloro, fluoro, and amide groups, which is critical for understanding its chemical behavior.
Table 1: Expected Geometrical Parameters for this compound (Illustrative) This table is illustrative and contains no real data, as specific studies are unavailable.
| Parameter | Expected Value (DFT/B3LYP) |
|---|---|
| C=O Bond Length | ~1.22 Å |
| N-C (amide) Bond Length | ~1.34 Å |
| C-Cl Bond Length | ~1.79 Å |
| C-F Bond Length | ~1.35 Å |
Vibrational frequency calculations are typically performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in assigning the vibrational modes of the molecule to the experimentally observed spectral bands. orientjchem.orgscirp.org Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of bonds. orientjchem.org
For this compound, key vibrational modes would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. orientjchem.org
C=O stretching (Amide I band): A strong absorption expected around 1650-1700 cm⁻¹.
N-H bending (Amide II band): Found near 1530 cm⁻¹.
C-Cl stretching: Generally appears in the 550-850 cm⁻¹ range. scirp.org
C-F stretching: Expected in the 1000-1400 cm⁻¹ region.
Aromatic C-H and C=C stretching: Occurring in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ ranges, respectively.
Theoretical spectra generated from these calculations can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. cognizure.com
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netsemanticscholar.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to become excited. semanticscholar.org For this compound, the HOMO would likely be localized on the electron-rich difluorophenyl ring, while the LUMO might be distributed across the amide group and the chloro-substituted propanamide chain. Analysis of these orbitals provides insight into the charge transfer characteristics within the molecule. researchgate.netresearchgate.net
Table 2: Expected Electronic Properties for this compound (Illustrative) This table is illustrative and contains no real data, as specific studies are unavailable.
| Property | Expected Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
Based on the HOMO and LUMO energy values, several global chemical descriptors can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, include:
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The ability of the molecule to attract electrons.
Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org
Global Softness (S = 1 / 2η): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω = μ² / 2η): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.
These descriptors would provide a quantitative framework for assessing the stability and reactivity of this compound. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the carbonyl oxygen and fluorine atoms). These are sites susceptible to electrophilic attack.
Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around the amide hydrogen). These are sites for nucleophilic attack.
Green regions: Represent neutral or near-zero potential.
For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom, making it a prime site for hydrogen bonding and electrophilic interactions. cognizure.com The hydrogen atom of the N-H group would be a region of positive potential.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.netwisc.edu The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory. A higher E⁽²⁾ value indicates a more significant interaction and greater stabilization of the molecule.
For this compound, NBO analysis would likely reveal significant delocalization interactions, such as:
The interaction between the lone pair electrons on the nitrogen atom and the antibonding orbital of the adjacent carbonyl group (n(N) → π*(C=O)).
Interactions involving the lone pairs of the oxygen and halogen atoms with neighboring antibonding orbitals.
Non-Linear Optical (NLO) Properties Evaluation
The investigation of non-linear optical (NLO) properties in molecules like this compound is crucial for the development of new materials for optoelectronic applications, such as frequency conversion and optical switching. researchgate.netresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of a molecule before its synthesis and experimental characterization. jmcs.org.mx The NLO properties are primarily determined by the molecular hyperpolarizability.
The key parameters calculated to evaluate the NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are tensors, but often the total (or average) values are reported for comparison. A high value of β is indicative of a significant NLO response. orientjchem.org The magnitude of these properties is influenced by the molecular structure, the presence of electron-donating and electron-accepting groups, and the extent of π-electron conjugation. jmcs.org.mx For this compound, the presence of electronegative halogen atoms and the amide linkage can influence the intramolecular charge transfer, which is a key factor for NLO activity.
A typical computational study would involve geometry optimization of the molecule followed by the calculation of its electronic properties in the presence of an external electric field. The results are often compared to a standard NLO material like urea (B33335) or KDP to gauge its potential.
Table 1: Calculated Non-Linear Optical Properties of this compound (Illustrative Data)
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 850 |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a molecule of this type. Actual values would require specific computational studies.
Computational Modeling of Chemical Reactivity and Transition States
Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net Other important descriptors are ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov
Furthermore, computational modeling can elucidate reaction mechanisms by identifying and characterizing the transition states of potential reactions involving this compound. This involves mapping the potential energy surface of a reaction to locate the saddle point corresponding to the transition state. The energy barrier calculated from the reactant to the transition state determines the reaction rate. Such studies are vital for understanding how the compound might behave in different chemical environments.
Table 2: Global Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.7 |
| Ionization Potential | 7.2 |
| Electron Affinity | 1.5 |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 2.85 |
| Electrophilicity Index (ω) | 3.32 |
Note: This data is for illustrative purposes and represents values that could be expected from a DFT analysis. Specific calculations are needed for accurate data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Attributes
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a chemical attribute like reactivity. nih.gov These models are widely used in drug discovery and toxicology to predict the properties of new compounds. nih.gov
Selection and Calculation of Molecular Descriptors
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. ucsb.edu For this compound, a wide array of descriptors can be calculated, which are generally categorized as:
1D descriptors: Based on the chemical formula (e.g., molecular weight).
2D descriptors: Derived from the 2D structure (e.g., topological indices, counts of atoms and bonds).
3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape and volume).
Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net
The selection of relevant descriptors is a critical step and is often achieved using statistical methods to identify those that have the most significant correlation with the activity being modeled.
Table 3: Examples of Molecular Descriptors for this compound
| Descriptor Class | Example Descriptor | Illustrative Value |
| Constitutional (1D) | Molecular Weight | 219.62 g/mol |
| Topological (2D) | Wiener Index | 528 |
| Geometrical (3D) | Molecular Surface Area | 210 Ų |
| Quantum Chemical | Dipole Moment | 3.5 D |
Note: Values are either exact (Molecular Weight) or illustrative of what would be calculated.
Development of Predictive Models for Chemical Reactivity
Once a set of relevant descriptors is selected, a mathematical model is developed to predict the chemical reactivity or another property of interest. researchgate.net Multiple Linear Regression (MLR) is a common method used to create a linear equation that relates the descriptors to the activity. nih.gov More advanced, non-linear methods such as artificial neural networks and support vector machines can also be employed to build more complex models. nih.gov
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.gov A well-validated QSAR model can then be used to predict the reactivity of new, untested compounds that are structurally similar to those in the training set.
Molecular Docking Studies (focused on chemical interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies would typically be used to investigate its interaction with the active site of a target protein. This is a fundamental tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. researchgate.net
The process involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor (a protein). A scoring function is then used to estimate the binding affinity, often reported as a docking score or binding energy (in kcal/mol). A more negative score generally indicates a stronger binding interaction.
The analysis of the docked pose reveals the specific chemical interactions between the ligand and the protein's amino acid residues. These interactions can include:
Hydrogen bonds: Formed between the amide group of the ligand and suitable donor/acceptor residues in the protein.
Hydrophobic interactions: Involving the phenyl ring and the aliphatic part of the propanamide side chain. mdpi.com
Halogen bonds: The chlorine and fluorine atoms can potentially form halogen bonds with electron-rich atoms in the protein's active site.
These detailed interaction patterns are crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective molecules.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result |
| Docking Score | -7.5 kcal/mol |
| Interacting Residues | TYR 84, LEU 121, SER 122, PHE 265 |
| Types of Interactions | Hydrogen bond with SER 122, Hydrophobic interactions with TYR 84 and PHE 265, Halogen bond with LEU 121 |
Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.
Reactions Involving the Halogenated Alkyl Moiety
The carbon-chlorine bond at the alpha-position to the carbonyl group is the primary site of reactivity within the alkyl portion of the molecule. This C-Cl bond is susceptible to cleavage through both heterolytic (ionic) and homolytic (radical) pathways.
Nucleophilic substitution reactions at the alpha-carbon are a prominent feature of α-haloamides. nih.gov The specific mechanism, whether SN1 or SN2, is dictated by factors such as the nature of the nucleophile, solvent polarity, and reaction conditions. masterorganicchemistry.comyoutube.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where a nucleophile attacks the electrophilic alpha-carbon, leading to the simultaneous displacement of the chloride ion. savemyexams.com This pathway is favored by strong nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, the secondary nature of the alpha-carbon allows for SN2 reactions, though they may be slower than for primary halides due to steric hindrance.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step pathway. The first and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a secondary carbocation intermediate. savemyexams.comyoutube.com This carbocation is then rapidly attacked by a nucleophile. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. youtube.com The stability of the resulting carbocation is a key factor; in this case, the adjacent carbonyl group can potentially stabilize the positive charge through resonance, although it is also inductively electron-withdrawing.
Nucleophilic Aromatic Substitution (SNAr) is a different class of reaction that involves substitution on the aromatic ring rather than the alkyl chain. pressbooks.pub This pathway becomes relevant when strong electron-withdrawing groups are present on the aryl halide, which activate the ring towards nucleophilic attack. pressbooks.pubacsgcipr.org In this compound, the two fluorine atoms on the phenyl ring act as electron-withdrawing groups, potentially making the ring susceptible to SNAr. However, this reaction would involve the displacement of a fluoride ion from the ring by a strong nucleophile, and it is a reaction of the N-aryl portion of the molecule, not the halogenated alkyl moiety itself. acs.orgmdpi.com
| Characteristic | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | First-order (Rate = k[Substrate]) youtube.com | Second-order (Rate = k[Substrate][Nucleophile]) youtube.com |
| Mechanism Steps | Two steps (Carbocation intermediate formed) savemyexams.com | One step (Concerted reaction) savemyexams.comyoutube.com |
| Favored By | Weak nucleophiles, polar protic solvents youtube.com | Strong nucleophiles, polar aprotic solvents |
| Stereochemistry | Racemization of the alpha-carbon | Inversion of configuration at the alpha-carbon |
| Substrate Structure | Favored by tertiary > secondary halides | Favored by primary > secondary halides savemyexams.comyoutube.com |
The alpha-carbon of this compound is a chiral center. Consequently, nucleophilic substitution reactions at this position have significant stereochemical implications. The specific mechanistic pathway (SN1 or SN2) directly determines the stereochemical outcome of the product.
In an SN2 reaction , the nucleophile performs a backside attack on the alpha-carbon relative to the leaving chloride ion. This concerted mechanism results in a predictable inversion of configuration at the chiral center, a phenomenon known as a Walden inversion. If the starting material is a single enantiomer, the product will be the opposite enantiomer.
In an SN1 reaction , the initial loss of the chloride ion leads to the formation of a planar (or near-planar) carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of both enantiomers, a process known as racemization .
The choice of reaction conditions is therefore critical for controlling the stereochemistry of the final product when starting with an enantiomerically pure sample of this compound. Studies on analogous α-haloketones show that bimolecular substitution reactions are highly sensitive to stereochemical factors. researchgate.net
Beyond ionic pathways, the C-Cl bond can undergo homolytic cleavage to generate a free radical. This process is typically initiated by ultraviolet (UV) light, heat, or a radical initiator. wikipedia.org The chemistry of α-haloamides has been widely utilized in radical-mediated transformations. nih.govbohrium.com
The initiation step involves the formation of an α-amidoalkyl radical: Initiation: The C-Cl bond cleaves, often promoted by photolysis (hν), to produce two radical species.
Propagation: The resulting carbon-centered radical is a key intermediate that can participate in various propagation steps. For instance, it can abstract a hydrogen atom from a solvent molecule or add across a double bond in an intermolecular or intramolecular fashion. Amido-radicals themselves can also add to double bonds. journals.co.za The presence of the amide group can influence the stability and reactivity of the adjacent radical center.
Termination: The reaction ceases when two radical species combine. wikipedia.org
| Reaction Type | Description | Initiation Method |
|---|---|---|
| Hydrogen Abstraction | The α-amidoalkyl radical abstracts a hydrogen atom from another molecule, forming N-(2,5-difluorophenyl)propanamide. | UV light (hν), thermal decomposition |
| Addition to Alkenes | The radical adds to an alkene, forming a new C-C bond and a new radical species that can propagate the chain. journals.co.za | Radical initiators (e.g., AIBN), photolysis |
| Cyclization | If an unsaturated bond is present elsewhere in the molecule (not applicable to the parent structure), an intramolecular radical cyclization can occur. nih.govbohrium.com | Transition metal redox catalysis, photoredox catalysis nih.govbohrium.com |
Reactivity of the Amide Functional Group
The amide linkage in this compound is another key site for chemical transformations, most notably hydrolysis and reduction.
Amide hydrolysis involves the cleavage of the C-N bond, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. For this specific molecule, hydrolysis would yield 2-chloropropanoic acid and 2,5-difluoroaniline (B146615).
However, the presence of the α-chloro substituent introduces a competing reaction pathway. Studies on related chloroacetamide herbicides show that hydrolysis can proceed via two main routes. nih.gov
Base-Catalyzed Hydrolysis : Under basic conditions, two competing nucleophilic attacks can occur.
Attack at the Carbonyl Carbon : The hydroxide (B78521) ion attacks the amide carbonyl, leading to cleavage of the C-N bond and formation of 2-chloropropanoate and 2,5-difluoroaniline.
SN2 Attack at the Alpha-Carbon : The hydroxide ion acts as a nucleophile and displaces the chloride ion at the alpha-carbon, yielding 2-hydroxy-N-(2,5-difluorophenyl)propanamide. nih.gov The dominant pathway is influenced by the specific structure of the amide and the reaction conditions. nih.gov
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the cleavage of the amide bond to produce 2-chloropropanoic acid and the 2,5-difluoroanilinium ion. Both amide and ether group cleavages have been observed in acidic conditions for similar compounds. nih.gov
The reduction of the amide functional group in this compound would transform it into an amine, specifically N-(2,5-difluorophenyl)propan-2-amine. This transformation requires a strong reducing agent capable of reducing the carbonyl group of the amide.
Lithium aluminum hydride (LiAlH₄) is a common and powerful reagent used for this purpose. masterorganicchemistry.com The mechanism of amide reduction with LiAlH₄ is distinct from the reduction of other carbonyl compounds like esters or ketones. chemistrysteps.com
Mechanism of Reduction:
A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon.
The carbonyl oxygen atom coordinates to the aluminum species, effectively converting it into a good leaving group. chemistrysteps.com
In a subsequent step, this oxygen is eliminated, and an iminium ion intermediate is formed.
A second hydride ion then attacks the iminium carbon, resulting in the final amine product after an aqueous workup. masterorganicchemistry.comchemistrysteps.com
A significant consideration for this reaction is chemoselectivity. Strong reducing agents like LiAlH₄ can also reduce the C-Cl bond. Therefore, achieving the selective reduction of the amide without affecting the halogenated alkyl moiety can be challenging and may require the use of more specialized or milder reducing systems that show tolerance for alkyl halides. organic-chemistry.org Alternative methods using silanes in the presence of catalysts have been developed for the chemoselective reduction of amides. organic-chemistry.org
Applications in Organic Synthesis and Chemical Materials Science
Utilization as a Building Block for Complex Organic Molecules
While specific, large-scale applications of 2-chloro-N-(2,5-difluorophenyl)propanamide in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block. The presence of a reactive chlorine atom at the α-position to the carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, thereby enabling the construction of more complex molecular architectures.
For instance, similar α-chloro amides, such as 2-chloro-N-(p-tolyl)propanamide, have been shown to be key starting materials in the synthesis of more complex structures like α-thio-β-chloroacrylamides. researchgate.netnih.gov These derivatives can then undergo a range of transformations including cycloaddition reactions and further nucleophilic substitutions. researchgate.net This suggests that this compound could similarly serve as a precursor to a wide array of complex molecules, particularly in the development of new agrochemicals and pharmaceuticals where fluorinated compounds are of high interest. nih.govnih.govgoogle.com The difluorophenyl moiety can enhance the metabolic stability and binding affinity of a molecule to its biological target.
Development of Novel Reagents and Synthetic Intermediates
The reactivity of the C-Cl bond in this compound allows for its use in the development of novel synthetic intermediates. For example, substitution of the chlorine atom with other functional groups can lead to the formation of new reagents with tailored properties. The introduction of azide, thiol, or various carbon nucleophiles can generate intermediates that are pivotal in click chemistry, the synthesis of heterocyclic compounds, or the formation of carbon-carbon bonds.
The N-(2,5-difluorophenyl)amide portion of the molecule also plays a crucial role. The fluorine atoms modify the electronic properties of the aromatic ring, influencing the reactivity of the amide group and potentially directing the stereochemical outcome of reactions at the α-carbon. This makes the compound a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research. The synthesis of various N-substituted chloroacetamide derivatives has been explored for creating new bioactive agents. researchgate.net
Potential in the Design of Functional Materials (e.g., through NLO properties)
The incorporation of fluorine atoms into organic molecules can have a profound impact on their material properties, including thermal stability, solubility, and electronic characteristics. While the nonlinear optical (NLO) properties of this compound itself have not been specifically reported, the presence of the difluorinated aromatic ring suggests potential in this area. Aromatic compounds with electron-withdrawing and electron-donating groups can exhibit significant NLO responses.
The broader class of fluorinated polymers and materials is known for its unique optical properties and applications in advanced materials. While direct data is unavailable for this specific compound, its structural motifs are found in more complex systems designed for functional applications. The development of functional materials often relies on the precise arrangement of molecular building blocks, and the reactivity of this compound could be exploited to incorporate it into larger polymeric or supramolecular assemblies with tailored electronic and optical properties.
Environmental Degradation Pathways and Chemical Fate in Abiotic Systems
Photolytic Degradation Mechanisms and Kinetics
Photolytic degradation, or photodegradation, is a process where light energy drives the breakdown of chemical compounds. For aromatic compounds like 2-chloro-N-(2,5-difluorophenyl)propanamide, this often involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. The photolysis of fully aromatic amides has been studied, and the major products are typically formed through photo-Fries rearrangement and photocleavage of the amide bond. scilit.com
The degradation kinetics of other organic pollutants, such as new brominated flame retardants (NBFRs), have been shown to follow first-order kinetics, with degradation rates highly dependent on the wavelength of irradiation. nih.gov Shorter wavelengths (e.g., 180-400 nm) generally result in significantly faster degradation compared to longer wavelengths (e.g., 400-700 nm). nih.gov The initial concentration of the compound can also influence the degradation rate, with higher concentrations sometimes leading to a decrease in the rate due to reduced light penetration. nih.gov
For sulfonamides, another class of aromatic compounds, photodegradation under simulated sunlight has been shown to proceed via cleavage of the sulfonamide bond and SO2 extrusion. nih.gov This suggests that for this compound, cleavage of the amide bond or the carbon-chlorine bond are plausible photolytic pathways.
Table 1: Factors Influencing Photolytic Degradation of Aromatic Compounds
| Factor | Influence on Degradation Rate | Reference |
|---|---|---|
| Irradiation Wavelength | Shorter wavelengths generally lead to faster degradation. | nih.gov |
| Initial Concentration | Higher concentrations can decrease the degradation rate. | nih.gov |
| Solvent/Matrix | The surrounding medium can affect reaction pathways and rates. | nih.gov |
| Presence of Photosensitizers | Can accelerate degradation through indirect photolysis. |
Hydrolytic Transformation in Aquatic and Soil Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases. researchgate.netumich.edu In neutral environmental waters, this process is generally slow for amides compared to esters. umich.edu
The rate of amide hydrolysis is influenced by the electronic properties of the substituents on both the acyl and the N-aryl groups. arkat-usa.orgnih.gov Electron-withdrawing groups on the N-phenyl ring, such as the two fluorine atoms in the target compound, can influence the rate of hydrolysis. nih.gov Studies on the hydrolysis of N-acylated amino acid amides have shown that the nature of a remote acyl group can significantly affect the hydrolytic stability of an amide bond. nih.gov Specifically, electron-rich acyl groups can accelerate hydrolysis under mild acidic conditions. nih.gov
While specific hydrolysis kinetics for this compound are not available, research on other amides indicates that the reaction can be slow under neutral pH conditions. uregina.ca The hydrolysis of secondary amides at moderate pH (6 < pH < 13) is thought to proceed via hydroxide (B78521) attack, with the rupture of the C-N bond being a rate-contributing step. uregina.ca
Table 2: General Conditions Affecting Amide Hydrolysis
| Condition | Effect on Hydrolysis Rate | Reference |
|---|---|---|
| pH | Catalyzed by both acid and base; generally slowest at neutral pH. | researchgate.net |
| Temperature | Increased temperature generally accelerates the reaction rate. | |
| Substituent Effects | Electronic properties of substituents on both sides of the amide bond can significantly alter the rate. | arkat-usa.orgnih.gov |
Chemical Degradation Processes
Beyond photolysis and hydrolysis, other chemical reactions can contribute to the degradation of this compound in the environment. These can include reactions with naturally occurring nucleophiles and oxidants.
For instance, chloroacetanilide herbicides, which are structurally similar to the target compound, are known to be rapidly dechlorinated in water, sand, and soil by thiosulfate (B1220275) salts. nih.gov This reaction proceeds via an SN2 nucleophilic substitution, where the chlorine atom is replaced by a thiosulfate group. nih.gov Similarly, sodium bisulfite has been shown to dechlorinate chloroacetanilide herbicides through a nucleophilic substitution mechanism. nih.gov These findings suggest that this compound could potentially react with other sulfur-containing nucleophiles present in the environment.
Oxidative degradation processes, mediated by reactive oxygen species such as hydroxyl radicals (•OH), can also play a role in the transformation of organic pollutants. researchgate.net While specific studies on the oxidation of this compound were not found, it is known that the aromatic ring and the propanamide side chain could be susceptible to attack by these highly reactive species.
Insights from Analogous Chlorinated and Fluorinated Organic Compounds
Due to the limited direct data on the environmental fate of this compound, examining the degradation pathways of structurally similar compounds provides valuable insights.
Reductive dechlorination is a key transformation pathway for many chlorinated organic compounds in anaerobic environments. epa.govfrtr.gov Chloroacetanilide herbicides, such as alachlor (B1666766) and metolachlor, undergo reductive dechlorination in the presence of zero-valent iron. dss.go.thresearchgate.net The primary reaction is the hydrogenolysis of the chloroacetyl group, where the chlorine atom is replaced by a hydrogen atom. dss.go.th This process leads to the formation of a dechlorinated acetanilide (B955) product. dss.go.thresearchgate.net
The rate of reductive dechlorination can be influenced by factors such as the type of reducing agent, pH, and temperature. nih.gov For example, the dechlorination of chloroacetanilide herbicides by sodium bisulfite is accelerated with increasing pH and temperature. nih.gov
Table 3: Reductive Dechlorination of Analogous Chloroacetanilide Herbicides
| Herbicide | Reducing Agent | Key Product | Reaction Type | Reference |
|---|---|---|---|---|
| Alachlor | Zero-valent iron | Dechlorinated alachlor | Hydrogenolysis | dss.go.thresearchgate.net |
| Metolachlor | Zero-valent iron | Dechlorinated metolachlor | Hydrogenolysis | dss.go.th |
| Alachlor, Acetochlor, S-metolachlor | Sodium bisulfite | Chloroacetanilide ethane (B1197151) sulfonic acids | SN2 Nucleophilic Substitution | nih.gov |
| Chloroacetanilide herbicides | Thiosulfate salts | Thiosulfate-substituted acetanilides | SN2 Nucleophilic Substitution | nih.gov |
The cleavage of carbon-carbon bonds is a critical step in the complete mineralization of organic pollutants. However, the C-C bonds within the aromatic ring and in the propanamide side chain of this compound are generally stable.
In the degradation of some fluorinated aromatic compounds, C-C bond cleavage can occur following initial transformations. For example, in the degradation of chlorinated polyfluoroalkyl substances (Clx-PFAS) under UV/sulfite treatment, hydroxylation of middle carbons in the chain can trigger the cleavage of C-C bonds. chemrxiv.org While the structure of the target compound is different, this highlights that initial modifications to the molecule can facilitate subsequent C-C bond scission.
The cleavage of the strong carbon-fluorine (C-F) bond is a significant challenge in the degradation of fluorinated organic compounds. nih.govrsc.org While enzymatic C-F bond cleavage has been observed in microorganisms, nih.govresearchgate.netnih.gov abiotic cleavage is less common under typical environmental conditions. The high stability of the C-F bond suggests that defluorination of the aromatic ring of this compound is likely to be a slow process in the absence of specific catalysts or high-energy inputs. the-innovation.org
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(2,5-difluorophenyl)propanamide, and how do reaction conditions influence yield?
-
Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2,5-difluoroaniline with 2-chloropropionyl chloride under anhydrous conditions. Yield optimization requires:
- Temperature control : 0–5°C minimizes side reactions (e.g., hydrolysis of the acyl chloride) .
- Catalyst selection : Triethylamine or pyridine as acid scavengers improves reaction efficiency .
- Solvent choice : Dichloromethane or THF enhances solubility of intermediates .
-
Key Data :
Parameter Optimal Range Impact on Yield Temperature 0–5°C +20–30% Molar Ratio (Aniline:Acyl Chloride) 1:1.2 +15% Reaction Time 4–6 hrs Avoids over-reduction
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Critical Note : Discrepancies in melting points or spectral data may indicate isomerization or residual solvents .
Advanced Research Questions
Q. How does the substitution pattern (2-chloro, 2,5-difluoro) affect reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and chlorine groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks. For example:
- Suzuki Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density .
- Buchwald-Hartwig Amination : Limited by steric hindrance from the 2,5-difluoro substituents; use bulky ligands (XPhos) to enhance efficiency .
- Data Contradiction Analysis : Some studies report low yields (<30%) in amination reactions, attributed to competing side reactions (e.g., dehalogenation) .
Q. What computational strategies are effective in predicting biological activity or binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding affinity. The chloro and fluorophenyl groups often occupy hydrophobic pockets .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with bioactivity. The 2,5-difluoro group (σ = 0.78) enhances membrane permeability .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .
Q. How can structural analogs be designed to improve metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric Replacements : Replace the chlorine atom with CF₃ (similar steric bulk, higher metabolic resistance) .
- Ring Modifications : Introduce a pyrazole or pyridine ring to reduce susceptibility to oxidative metabolism .
- Pro-drug Strategies : Mask the amide group with ester linkages for controlled release .
- Case Study : Analog N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide showed 3x longer half-life in hepatic microsomes compared to the parent compound .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Orthogonal Validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-Analysis : Cross-reference datasets from PubChem (CID 3273802) and ChEMBL to identify outliers .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and chemical goggles .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. How can researchers design dose-response studies for in vivo toxicity assessments?
- Methodological Answer :
- Acute Toxicity : Start with OECD 423 guidelines (5–300 mg/kg in rodents) .
- Subchronic Studies : 28-day oral gavage with histopathology endpoints (liver, kidney) .
- Biomarkers : Monitor ALT/AST levels for hepatotoxicity and BUN/creatinine for nephrotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
